molecular formula C18H18BrClN2O3 B11692814 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide

Cat. No.: B11692814
M. Wt: 425.7 g/mol
InChI Key: NDBFJCPGDVMFJK-SRZZPIQSSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-(4-chloro-2-methylphenoxy)butanehydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The imine group (C=N) can be reduced to an amine.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

The combination of these substituents can enhance its ability to form coordination complexes and interact with biological targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H18BrClN2O3

Molecular Weight

425.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide

InChI

InChI=1S/C18H18BrClN2O3/c1-12-9-15(20)5-7-17(12)25-8-2-3-18(24)22-21-11-13-10-14(19)4-6-16(13)23/h4-7,9-11,23H,2-3,8H2,1H3,(H,22,24)/b21-11+

InChI Key

NDBFJCPGDVMFJK-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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